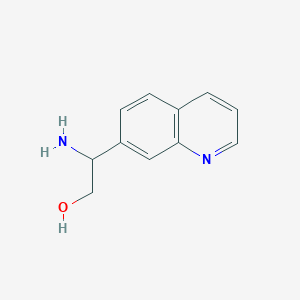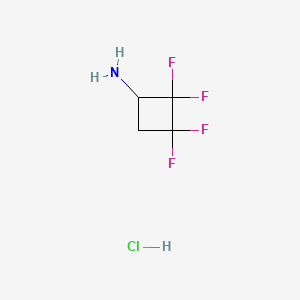
2-Isopropyl-4-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It features an aniline core substituted with an isopropyl group at the second position and a trifluoromethyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the Friedel-Crafts acylation followed by a Clemmensen reduction. The process begins with the acylation of benzene to introduce the isopropyl group, followed by the reduction of the acyl group to an alkane . Another method involves the nitration of benzene, followed by the reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium, can enhance the efficiency of the synthesis . Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
2-Isopropyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution reagents: Such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
科学研究应用
2-Isopropyl-4-(trifluoromethyl)aniline has several scientific research applications:
作用机制
The mechanism of action of 2-Isopropyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The isopropyl group can influence the compound’s binding affinity to enzymes and receptors .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)aniline: Lacks the isopropyl group, which can affect its chemical properties and applications.
2-Isopropylaniline: Lacks the trifluoromethyl group, which can influence its reactivity and biological activity.
Uniqueness
2-Isopropyl-4-(trifluoromethyl)aniline is unique due to the presence of both the isopropyl and trifluoromethyl groups. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C10H12F3N |
|---|---|
分子量 |
203.20 g/mol |
IUPAC 名称 |
2-propan-2-yl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H12F3N/c1-6(2)8-5-7(10(11,12)13)3-4-9(8)14/h3-6H,14H2,1-2H3 |
InChI 键 |
AICMMPXCZQMMCK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


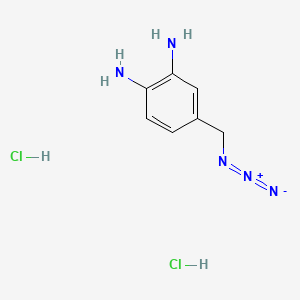

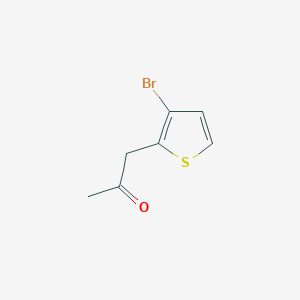
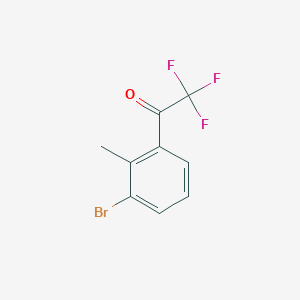
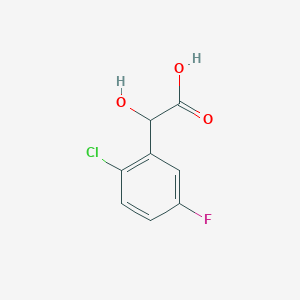


![4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13600173.png)
